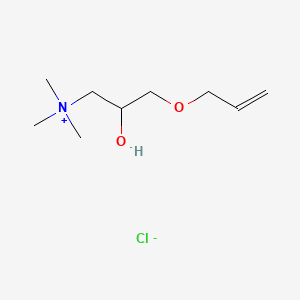
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride is a chemical compound with a unique structure that includes a hydroxyl group, an allyl ether, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride typically involves the reaction of 3-chloro-2-hydroxypropyl trimethylammonium chloride with allyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The allyl ether can be reduced to form a saturated ether.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated ether.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, the compound can form complexes with proteins, potentially affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with a phenoxy group instead of an allyl ether.
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Precursor in the synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group and an ester group, used in similar applications.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, an allyl ether, and a quaternary ammonium group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Properties
CAS No. |
69613-89-4 |
|---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-12-8-9(11)7-10(2,3)4;/h5,9,11H,1,6-8H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
AOSKMXGKGRLUEQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(COCC=C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















